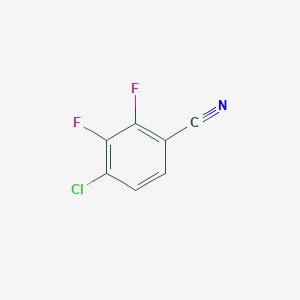
tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group for amines in organic synthesis due to its stability under various reaction conditions and its ease of removal. This compound is particularly valuable in the synthesis of peptides and other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate typically involves the reaction of 3-(2-aminoethyl)-3-methylpyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the desired carbamate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the tert-butyl group, yielding the free amine.
Substitution: It can participate in nucleophilic substitution reactions where the amino group acts as a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for acidic hydrolysis, while sodium hydroxide (NaOH) is used for basic hydrolysis.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed
Hydrolysis: The major product is 3-(2-aminoethyl)-3-methylpyrrolidine.
Substitution: The products depend on the specific reagents used but generally include substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in the synthesis of complex organic molecules, including peptides and pharmaceuticals.
Biology: The compound is used in the modification of biomolecules for various studies, including enzyme mechanisms and protein interactions.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate primarily involves its role as a protecting group. The tert-butyl group stabilizes the amine, preventing it from reacting under certain conditions. When the protecting group is no longer needed, it can be removed under mild conditions, releasing the free amine for further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Boc-ethylenediamine
- tert-Butyl N-(2-aminoethyl)carbamate
- N-Boc-1,4-butanediamine
Uniqueness
Tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection of functional groups are required.
Eigenschaften
CAS-Nummer |
1211523-66-8 |
|---|---|
Molekularformel |
C12H24N2O2 |
Molekulargewicht |
228.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



